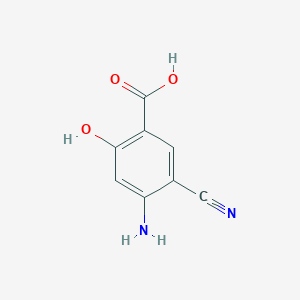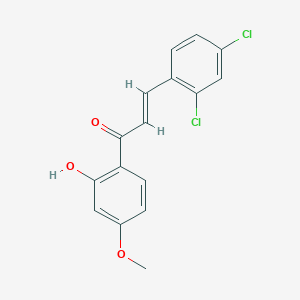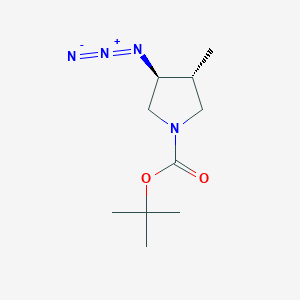![molecular formula C18H24N2O4 B2862154 N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 799266-07-2](/img/structure/B2862154.png)
N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide” is a complex organic compound. It contains a chromene structure (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a diethylamino propyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been synthesized by free radical polymerization and RAFT polymerization . The molar masses of the samples were 33,000–35,000 g∙mol −1 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would likely exhibit amphiphilic properties due to the presence of both polar (carboxamide and diethylamino groups) and nonpolar (chromene and methoxy groups) components .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo reactions with amines to form amides . The chromene structure could also participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been found to be viscous liquids with a refractive index of 1.479 and a boiling point of 134°C/2mmHg .Scientific Research Applications
Supramolecular Chemistry
The study by Lightfoot, Mair, Pritchard, and Warren (1999) discusses a structure consisting of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, which could provide insights into new modes of organization for certain liquid crystals. This research suggests potential applications in the field of supramolecular chemistry and materials science (Lightfoot et al., 1999).
Fluorescence Probes
Huang and Tam-Chang (2010) reported the fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives in various organic solvents. These compounds can be used as fluorescent probes for changes in temperature and solvent polarity (Huang & Tam-Chang, 2010).
Biochemical Studies
Lane, Halenz, Kosow, and Hegre (1960) conducted further purification of propionyl carboxylase from bovine liver mitochondria using diethylaminoethyl (DEAE)-cellulose ion exchange chromatography. This study contributes to our understanding of mitochondrial enzymes and their purification methods (Lane et al., 1960).
Gastrointestinal Research
Jacoby and Brodie (1967) investigated the gastrointestinal actions of metoclopramide, which includes N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenz amide. This research is significant in understanding the drug's effects on gastric contractility and motility (Jacoby & Brodie, 1967).
Catalysis and Organic Synthesis
Zheng, Zhang, and Cui (2014) described a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This has implications for organic synthesis and catalysis (Zheng, Zhang, & Cui, 2014).
Nuclear Industry Applications
Thiollet and Musikas (1989) discussed the synthesis and uses of amide extractants, including N,N-di(2-ethylhexyl) butyraraide, in the nuclear industry. These compounds show promise due to their complete incinerability and less interference in separation processes (Thiollet & Musikas, 1989).
properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-20(5-2)11-7-10-19-17(21)14-12-13-8-6-9-15(23-3)16(13)24-18(14)22/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJJJOTMRBSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)


![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)
![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)
![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)
![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)